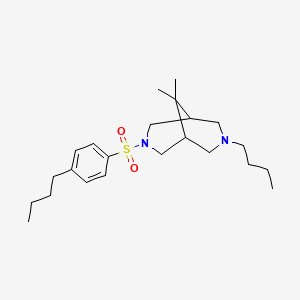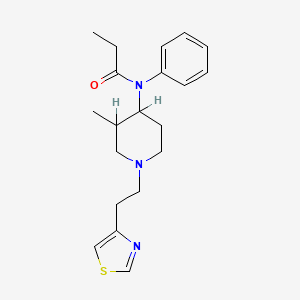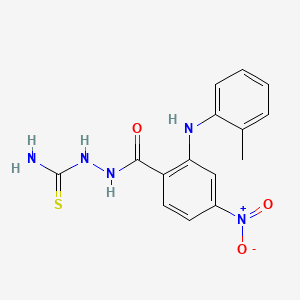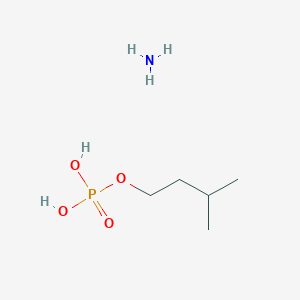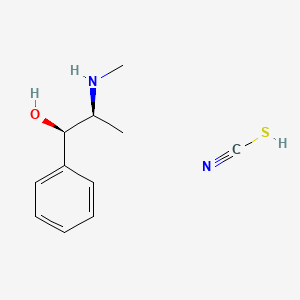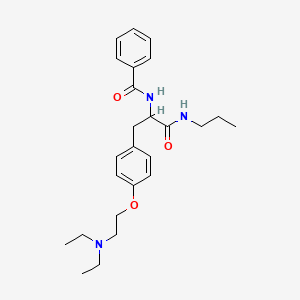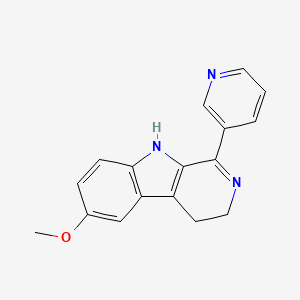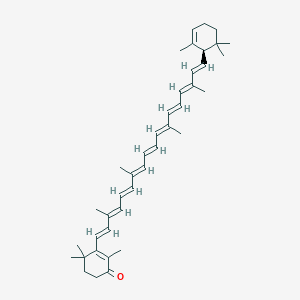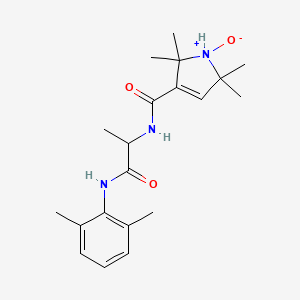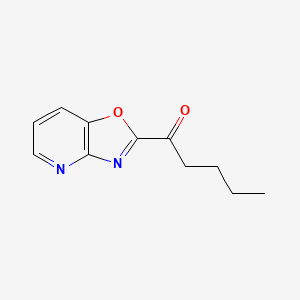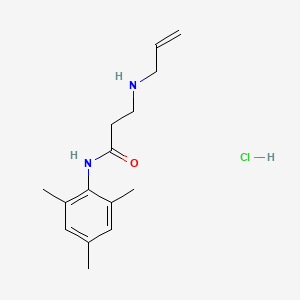
Propanamide, 3-(2-propenylamino)-N-(2,4,6-trimethylphenyl)-, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propanamide, 3-(2-propenylamino)-N-(2,4,6-trimethylphenyl)-, monohydrochloride is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique chemical structure, which includes a propanamide backbone, a propenylamino group, and a trimethylphenyl group, along with a monohydrochloride salt form.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, 3-(2-propenylamino)-N-(2,4,6-trimethylphenyl)-, monohydrochloride typically involves multiple steps:
Formation of the Propanamide Backbone: This can be achieved through the reaction of a suitable amine with a propanoic acid derivative under appropriate conditions.
Introduction of the Propenylamino Group: This step involves the reaction of the intermediate with an allylamine derivative.
Attachment of the Trimethylphenyl Group: This can be done through a Friedel-Crafts acylation reaction using a trimethylbenzene derivative.
Formation of the Monohydrochloride Salt: The final step involves the addition of hydrochloric acid to form the monohydrochloride salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Propanamide, 3-(2-propenylamino)-N-(2,4,6-trimethylphenyl)-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The propenylamino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic reagents such as halogens or nitrating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials or as a reagent in industrial processes.
作用機序
The mechanism of action of Propanamide, 3-(2-propenylamino)-N-(2,4,6-trimethylphenyl)-, monohydrochloride would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways involved would require detailed biochemical studies.
類似化合物との比較
Similar Compounds
Propanamide derivatives: Compounds with similar propanamide backbones but different substituents.
Propenylamino compounds: Molecules containing the propenylamino group.
Trimethylphenyl derivatives: Compounds with the trimethylphenyl group.
Uniqueness
Propanamide, 3-(2-propenylamino)-N-(2,4,6-trimethylphenyl)-, monohydrochloride is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
特性
CAS番号 |
121513-24-4 |
|---|---|
分子式 |
C15H23ClN2O |
分子量 |
282.81 g/mol |
IUPAC名 |
3-(prop-2-enylamino)-N-(2,4,6-trimethylphenyl)propanamide;hydrochloride |
InChI |
InChI=1S/C15H22N2O.ClH/c1-5-7-16-8-6-14(18)17-15-12(3)9-11(2)10-13(15)4;/h5,9-10,16H,1,6-8H2,2-4H3,(H,17,18);1H |
InChIキー |
RGNDNYGVUKASRD-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CCNCC=C)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


